Pentoxifylline mtpa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

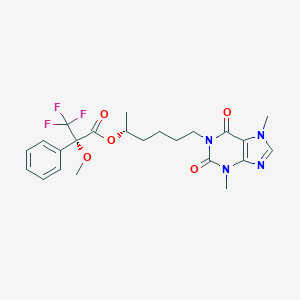

Pentoxifylline mtpa, also known as this compound, is a useful research compound. Its molecular formula is C23H27F3N4O5 and its molecular weight is 496.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Theobromine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Peripheral Vascular Disease

Pentoxifylline is FDA-approved for treating intermittent claudication due to chronic occlusive arterial disease. It improves walking distance and quality of life in patients suffering from this condition by enhancing blood flow to the extremities .

Ischemia-Reperfusion Injury

In animal studies, pentoxifylline has shown protective effects against ischemia-reperfusion injury in various organs:

- Kidneys : It mitigates methotrexate-induced renal injury and reduces serum creatinine levels .

- Intestinal Mucosa : It minimizes tissue damage during reperfusion .

- Liver : Pentoxifylline reduces liver damage associated with ischemia-reperfusion events .

Cancer Treatment

Pentoxifylline has been explored as an adjunct therapy in managing medication-related osteonecrosis of the jaw (MRONJ) in cancer patients. A study involving seven patients demonstrated symptom relief and radiographic evidence of bone healing after treatment with pentoxifylline combined with tocopherol (PENT-E) .

Dermatological Conditions

Pentoxifylline has been utilized in dermatology for its anti-inflammatory properties:

- Effective in treating recurrent oral and genital aphthosis.

- Shows promise in managing leprosy reactions and cutaneous leishmaniasis as an adjunct to standard treatments .

Diabetic Nephropathy

In patients with type-2 diabetic nephropathy, pentoxifylline therapy has been associated with reduced proteinuria and improved glucose control without significant changes in serum TNF-α levels .

Case Study 1: Thrombocytopenia Induced by Pentoxifylline

A notable case reported a 72-year-old male who developed thrombocytopenia after starting pentoxifylline for chronic lower limb ischemia. The condition resolved upon discontinuation of the drug, highlighting the need for monitoring platelet counts during treatment .

Case Study 2: Efficacy in MRONJ

In a series involving patients with refractory MRONJ due to antiresorptive medications, pentoxifylline was administered over an average of 16.8 months. All patients reported symptom relief, and radiographic assessments indicated new bone formation in previously affected areas .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings/Case Studies |

|---|---|---|

| Peripheral Vascular Disease | Improves blood flow | Enhances walking distance and quality of life |

| Ischemia-Reperfusion Injury | Reduces tissue damage | Protects kidneys and intestines from ischemic injury |

| Cancer Treatment | Promotes bone healing | Effective adjunct in MRONJ management |

| Dermatological Conditions | Anti-inflammatory effects | Effective in leprosy reactions and leishmaniasis |

| Diabetic Nephropathy | Reduces proteinuria | Improves glucose control without altering TNF-α levels |

Análisis De Reacciones Químicas

Spectrophotometric Reactions

A notable study investigated the reaction between pentoxifylline hydrochloride and 1,2-naphthoquinone-4-sulphonate in an alkaline medium. The reaction produced an orange-colored product that can be measured spectrophotometrically at a wavelength of 472 nm. Key findings include:

-

Stoichiometry : The reaction stoichiometry was determined to be 1:1 between pentoxifylline and the naphthoquinone reagent.

-

Kinetics : The reaction exhibited first-order kinetics with respect to both reactants. The activation energy was calculated to be 0.262 kcal/mol, indicating a relatively low energy barrier for the reaction .

Metabolic Reactions

Pentoxifylline undergoes extensive metabolism in the body, primarily in the liver, where it is converted into several metabolites (M1, M4, M5). These metabolic pathways include:

-

Reduction : Pentoxifylline is reduced by carbonyl reductase to form lisofylline (the (R)-M1 enantiomer).

-

Oxidation : Metabolites M4 and M5 are produced through irreversible oxidation processes.

The metabolic pathways are complex and involve multiple enzymes, including cytochrome P450 isoforms, which facilitate various transformations leading to pharmacologically active metabolites .

Reaction Conditions for Spectrophotometric Assay

| Parameter | Optimal Condition |

|---|---|

| pH | Alkaline (pH 10-11) |

| Solvent | Water |

| Temperature | Room Temperature (25°C ± 2°C) |

| Reaction Time | Variable (optimized for assay) |

| Absorbance Measurement | λmax = 472 nm |

Metabolic Pathways of Pentoxifylline

| Metabolite | Formation Process | Biological Activity |

|---|---|---|

| M1 | NADPH-dependent reduction | Active in modulating inflammation |

| M4 | Irreversible oxidation | Less understood |

| M5 | Irreversible oxidation | Significant hemorheological effects |

Propiedades

Número CAS |

130007-50-0 |

|---|---|

Fórmula molecular |

C23H27F3N4O5 |

Peso molecular |

496.5 g/mol |

Nombre IUPAC |

[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] (2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate |

InChI |

InChI=1S/C23H27F3N4O5/c1-15(35-20(32)22(34-4,23(24,25)26)16-11-6-5-7-12-16)10-8-9-13-30-19(31)17-18(27-14-28(17)2)29(3)21(30)33/h5-7,11-12,14-15H,8-10,13H2,1-4H3/t15-,22+/m1/s1 |

Clave InChI |

UGCLXABBIBEIAJ-QRQCRPRQSA-N |

SMILES |

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C(C3=CC=CC=C3)(C(F)(F)F)OC |

SMILES isomérico |

C[C@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)[C@@](C3=CC=CC=C3)(C(F)(F)F)OC |

SMILES canónico |

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C(C3=CC=CC=C3)(C(F)(F)F)OC |

Sinónimos |

pentoxifylline MTPA pentoxifylline-alpha-methoxy-alpha-(trifluoromethyl)phenylacetate ester pentoxifylline-alpha-methoxy-alpha-(trifluoromethyl)phenylacetate ester, (1:R 2:R*,R*)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.